molecular formula C11H12N2O3 B2702452 N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide CAS No. 1904313-38-7

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide

Cat. No.: B2702452
CAS No.: 1904313-38-7
M. Wt: 220.228
InChI Key: NIRAPTMTKNHVGC-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is a synthetic organic compound featuring two prominent five-membered heterocycles: a furan and a 1,2-oxazole ring, linked by a carboxamide-propyl chain. This specific molecular architecture makes it a compound of significant interest in modern chemical and biological research, particularly in the fields of medicinal chemistry and agrochemical development. Compounds incorporating 1,2-oxazole (isoxazole) rings have demonstrated a wide range of biological activities. Scientific patent literature indicates that structurally related N-(1,3,4-oxadiazol-2-yl)arylcarboxamides have been developed and claimed for use as potent herbicides . Similarly, isoxazole derivatives have been investigated as agonists for the Wnt/β-catenin signaling pathway, which is a crucial target for therapeutic development in areas including bone disease, neurological disorders, and cancer . The integration of the furan ring, a classic oxygen-containing heterocycle, further contributes to the compound's physicochemical profile and can influence its binding affinity and metabolic stability . The presence of these heterocycles as pharmacophores is a common strategy in drug and agrochemical discovery to fine-tune biological activity, potency, and selectivity . This compound is provided as a high-purity chemical tool to facilitate such investigative work. It is intended for in vitro research applications, such as library screening, mechanism of action studies, and as a synthetic intermediate for further chemical elaboration. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(10-3-5-15-8-10)12-4-1-2-9-6-13-16-7-9/h3,5-8H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAPTMTKNHVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring through a propyl linker. One common method for synthesizing isoxazoles is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the isoxazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can yield isoxazolines.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound features a furan ring and an oxazole moiety, contributing to its reactivity and potential bioactivity.

Reactions : N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide can undergo several types of chemical reactions:

  • Oxidation : The furan ring can be oxidized to form various derivatives.
  • Reduction : The oxazole ring may be reduced under specific conditions.
  • Substitution Reactions : It can participate in nucleophilic and electrophilic substitution reactions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is being investigated for its potential bioactivity , which may include:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Antifungal Activity : Similar compounds have shown efficacy against fungal infections.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential:

  • Anticancer Activity : Research indicates that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in cancer signaling pathways.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from this structure showed percent growth inhibitions (PGIs) exceeding 70% against certain tumor cells .
  • Antimicrobial Research : Another study highlighted the antimicrobial properties of related compounds, suggesting that modifications to the oxazole ring could enhance activity against bacterial strains .

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring can also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

The following analysis compares N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide to structurally and functionally related compounds, focusing on molecular features, bioactivity, and pharmacokinetic properties.

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Key Substituents Bioactive Moieties
This compound Furan + carboxamide 1,2-oxazol-4-ylpropyl Oxazole (H-bonding), flexible chain
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Naphtho[2,3-b]furan-4,9-dione Isopentyl, methyl Diketone (electrophilic), lipophilic
2-methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione Naphtho[2,3-b]furan-4,9-dione Morpholine-carbonyl, methyl Morpholine (solubility), diketone
N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-yl)carboxamide Benzo[2,1-d]furan Methoxypropyl, trimethyl Methoxy (polarity), ketone

Key Observations :

  • Furan vs.
  • Substituent Effects : The 1,2-oxazole group in the target compound contrasts with morpholine (electron-rich, polar) or isopentyl (lipophilic) groups in analogs. Oxazole’s nitrogen and oxygen atoms may enhance target binding via H-bonding compared to morpholine’s bulkier structure .

Bioactivity Comparisons

Table 2: Bioactivity Data for Selected Compounds
Compound Name Target/Assay Activity/IC₅₀ Cell Viability (MCF-7)
N-isopentyl-2-methyl-4,9-dioxo-naphtho[2,3-b]furan-3-carboxamide CK2 holoenzyme Moderate inhibition Reduced viability
2-methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione CK2 holoenzyme Weak inhibition No significant effect
This compound Not reported Not reported Not reported
N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo-benzo[2,1-d]furan-2-yl)carboxamide Not reported Not reported Not reported

Key Findings :

  • CK2 Inhibition : Naphthofuran derivatives with isopentyl/methyl groups (e.g., N-isopentyl-2-methyl analog) showed moderate CK2 inhibition, likely due to the lipophilic substituents enhancing membrane permeability. The morpholine derivative exhibited weaker activity, possibly due to steric hindrance .
  • Anticancer Potential: The isopentyl-substituted naphthofuran compound reduced MCF-7 cell viability, suggesting apoptosis induction or kinase pathway disruption. The target compound’s oxazole group may confer similar or improved activity, though experimental validation is needed .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Oxazole’s aromaticity may reduce susceptibility to oxidative metabolism compared to morpholine’s tertiary amine, which is prone to N-oxidation .
  • Bioavailability : The propyl linker in the target compound balances flexibility and molecular weight (MW ~275 g/mol), favoring oral absorption over bulkier naphthofuran derivatives (MW >350 g/mol) .

Biological Activity

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

This compound features a furan ring connected to an oxazole moiety via a propyl chain, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.012
Escherichia coli0.03
Streptococcus pneumoniae0.008
Pseudomonas aeruginosa0.046

These results demonstrate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (nM)Reference
HeLa24
L121016
FM3A/020

The IC50 values indicate that this compound has significant growth-inhibitory effects on these cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interfere with key cellular processes in bacteria and cancer cells. For instance:

  • Inhibition of DNA Topoisomerases : The compound has shown selectivity towards bacterial topoisomerases without affecting human isoforms, which is crucial for developing targeted therapies.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound outperformed traditional antibiotics in inhibiting resistant strains of Staphylococcus aureus, showcasing its potential in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Potential : Another research highlighted its effectiveness against various cancer cell lines with a focus on its low toxicity to normal cells, indicating a favorable therapeutic index for potential clinical applications .

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